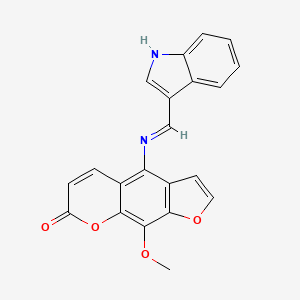
4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is of particular interest due to its unique structure, which combines an indole moiety with a furochromenone framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one typically involves the condensation of an indole derivative with a furochromenone precursor. The reaction is usually carried out under acidic or basic conditions, with common reagents including acetic acid or sodium hydroxide. The reaction temperature is typically maintained between 60-80°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and yield. Post-reaction, the product is purified using techniques like recrystallization or column chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or furochromenone moieties, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes involved in oxidative stress and inflammation. The indole moiety can interact with DNA, potentially leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with antioxidant properties.
Kaempferol: Known for its anti-inflammatory effects.
Luteolin: Exhibits both antioxidant and anticancer activities.
Uniqueness
What sets 4-((1H-Indol-3-ylmethylene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one apart is its unique combination of an indole and a furochromenone structure, which may confer enhanced biological activities compared to other flavonoids .
Properties
CAS No. |
78439-81-3 |
|---|---|
Molecular Formula |
C21H14N2O4 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4-(1H-indol-3-ylmethylideneamino)-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H14N2O4/c1-25-21-19-15(8-9-26-19)18(14-6-7-17(24)27-20(14)21)23-11-12-10-22-16-5-3-2-4-13(12)16/h2-11,22H,1H3 |
InChI Key |
UIBXYGGVAZPCJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC=C3)N=CC4=CNC5=CC=CC=C54)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)

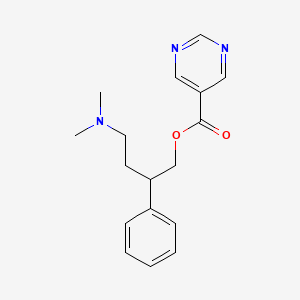
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
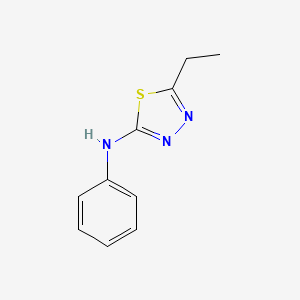

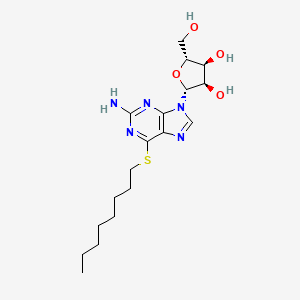
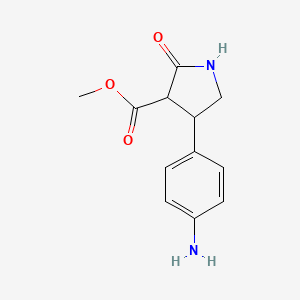
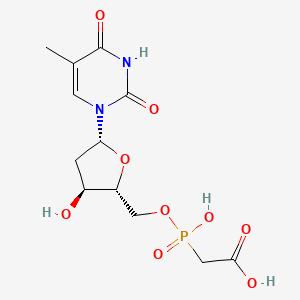

![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)

